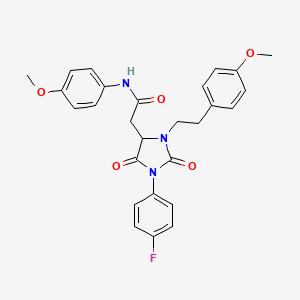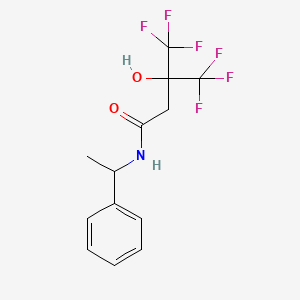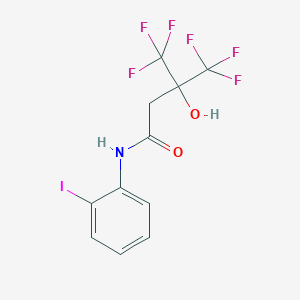![molecular formula C12H12N4O5S B4147661 ETHYL N-{2-[(5-NITRO-1H-1,3-BENZIMIDAZOL-2-YL)SULFANYL]ACETYL}CARBAMATE](/img/structure/B4147661.png)
ETHYL N-{2-[(5-NITRO-1H-1,3-BENZIMIDAZOL-2-YL)SULFANYL]ACETYL}CARBAMATE
Overview
Description
Ethyl {[(5-nitro-1H-benzimidazol-2-yl)thio]acetyl}carbamate is a chemical compound that belongs to the benzimidazole class of heterocyclic compounds. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL N-{2-[(5-NITRO-1H-1,3-BENZIMIDAZOL-2-YL)SULFANYL]ACETYL}CARBAMATE typically involves the condensation of o-phenylenediamine with formic acid or equivalent reagents to form the benzimidazole core . The nitro group is introduced via nitration reactions, and the thioacetyl group is added through thiolation reactions. The final step involves the formation of the carbamate ester using ethyl chloroformate under basic conditions .
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale nitration and thiolation reactions, followed by esterification. These processes would be optimized for yield and purity, using continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
Ethyl {[(5-nitro-1H-benzimidazol-2-yl)thio]acetyl}carbamate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The thioacetyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.
Major Products
The major products formed from these reactions include various substituted benzimidazole derivatives, which can have different biological activities and applications .
Scientific Research Applications
Ethyl {[(5-nitro-1H-benzimidazol-2-yl)thio]acetyl}carbamate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its antimicrobial, anticancer, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions
Mechanism of Action
The mechanism of action of ETHYL N-{2-[(5-NITRO-1H-1,3-BENZIMIDAZOL-2-YL)SULFANYL]ACETYL}CARBAMATE involves its interaction with specific molecular targets, such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The benzimidazole core can bind to nucleic acids and proteins, affecting their function and activity .
Comparison with Similar Compounds
Similar Compounds
Benzimidazole: The parent compound with a wide range of biological activities.
Mebendazole: An anthelmintic drug used to treat parasitic worm infections.
Albendazole: Another anthelmintic drug with a similar structure and function.
Thiabendazole: Used as an antifungal and antiparasitic agent
Uniqueness
Ethyl {[(5-nitro-1H-benzimidazol-2-yl)thio]acetyl}carbamate is unique due to its specific functional groups, which confer distinct chemical and biological properties. The combination of the nitro, thioacetyl, and carbamate groups makes it a versatile compound for various applications .
Properties
IUPAC Name |
ethyl N-[2-[(6-nitro-1H-benzimidazol-2-yl)sulfanyl]acetyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4O5S/c1-2-21-12(18)15-10(17)6-22-11-13-8-4-3-7(16(19)20)5-9(8)14-11/h3-5H,2,6H2,1H3,(H,13,14)(H,15,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCMTXIBLYIVYFF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC(=O)CSC1=NC2=C(N1)C=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
22 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24791594 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(3-{1-[2-(2-furyl)benzyl]-4-piperidinyl}propanoyl)morpholine](/img/structure/B4147578.png)

![4-{3-[4-(1,3-benzothiazol-2-yl)-1-piperidinyl]-2,5-dioxo-1-pyrrolidinyl}benzoic acid](/img/structure/B4147580.png)
![4-{2-[(1-BENZYL-2,5-DIOXOTETRAHYDRO-1H-PYRROL-3-YL)AMINO]ETHYL}-1-BENZENESULFONAMIDE](/img/structure/B4147581.png)
![3-amino-6-phenyl-4-(trifluoromethyl)-N-[2-(trifluoromethyl)phenyl]thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4147588.png)
![methyl 2-hydroxy-4-oxo-4-{[4-(trifluoromethoxy)phenyl]amino}-2-(trifluoromethyl)butanoate](/img/structure/B4147607.png)
![methyl 4-[(2-ethylphenyl)amino]-2-hydroxy-4-oxo-2-(trifluoromethyl)butanoate](/img/structure/B4147615.png)

![methyl 2-hydroxy-4-{[3-(methylthio)phenyl]amino}-4-oxo-2-(trifluoromethyl)butanoate](/img/structure/B4147617.png)
![4-methoxy-3-{[4,4,4-trifluoro-3-hydroxy-3-(trifluoromethyl)butanoyl]amino}benzamide](/img/structure/B4147622.png)

![2-(2,3-dihydro-1,4-benzoxazepin-4(5H)-yl)-N-[2-(pyrrolidin-1-ylsulfonyl)ethyl]acetamide](/img/structure/B4147647.png)
![2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-N-{5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}acetamide](/img/structure/B4147670.png)
![2-(2-PYRIDYLSULFANYL)-N~1~-[4-(4-{[2-(2-PYRIDYLSULFANYL)ACETYL]AMINO}BENZOYL)PHENYL]ACETAMIDE](/img/structure/B4147678.png)
